2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine
Overview
Description
2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring
Mechanism of Action
Target of Action
The primary targets of 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
As the compound is still in the early stages of research, its interaction with its targets and the resulting changes are yet to be fully understood .
Result of Action
As the compound is still in the early stages of research, its effects at the molecular and cellular levels are yet to be fully understood .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are being explored for their potential as anticancer agents due to their ability to interact with biological targets.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand the interaction of heterocyclic compounds with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
- 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethylamine hydrochloride
Uniqueness
2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to the presence of both the oxadiazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-piperidin-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-14-7-5-9-12-10(15-13-9)8-4-2-3-6-11-8/h8,11H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURLRCJFIPRBKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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